![molecular formula C20H22ClFN6O2 B560406 Parsaclisib CAS No. 1426698-88-5](/img/structure/B560406.png)
Parsaclisib
描述
帕萨克利西布是一种强效且高度选择性的磷酸肌醇-3-激酶δ (PI3Kδ) 抑制剂。 它主要针对其在治疗 B 细胞恶性肿瘤(如非霍奇金淋巴瘤和慢性淋巴细胞白血病)中的治疗潜力进行研究 . 帕萨克利西布通过抑制 PI3Kδ 途径发挥作用,该途径在恶性 B 细胞的存活和增殖中起着至关重要的作用 .
作用机制
帕萨克利西布通过选择性抑制 PI3Kδ 酶发挥作用,该酶参与 PI3K/AKT 信号通路。这条通路对于 B 细胞的存活、增殖和分化至关重要。通过抑制 PI3Kδ,帕萨克利西布破坏了这些过程,导致恶性 B 细胞凋亡。 分子靶标包括 PI3K 的 p110δ 亚基,受影响的下游途径包括 AKT 和 mTOR 途径 .
准备方法
合成路线和反应条件
帕萨克利西布的合成涉及多个步骤,从市售起始原料开始。关键步骤包括吡咯烷环的形成以及随后苯基和其他官能团的连接。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .
工业生产方法
帕萨克利西布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、高效纯化技术和严格的质量控制措施,以确保最终产品的稠度和纯度 .
化学反应分析
反应类型
帕萨克利西布经历各种化学反应,包括:
氧化: 帕萨克利西布在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的特定官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素和亲核试剂等试剂.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生帕萨克利西布的各种取代类似物 .
科学研究应用
Non-Hodgkin Lymphomas (NHL)
Parsaclisib has shown significant efficacy in treating various forms of non-Hodgkin lymphoma, particularly:
- Marginal Zone Lymphoma (MZL) : In a Phase 2 study (CITADEL-204), this compound demonstrated an overall response rate (ORR) of 60% in patients with relapsed/refractory MZL. The median duration of response was 12.2 months, with manageable safety profiles .
- Diffuse Large B-cell Lymphoma (DLBCL) : A Phase 1/1b study indicated that combining this compound with standard immunochemotherapy regimens (R-CHOP or Pola-R-CHP) resulted in an ORR of 97.6% and a complete response rate of 90.5% .
Myelofibrosis
In patients with myelofibrosis who had suboptimal responses to ruxolitinib, this compound was evaluated as an add-on therapy. The results showed that approximately 59.5% of patients achieved a ≥10% decrease in spleen volume after treatment with daily dosing of this compound .
Study | Patient Group | Spleen Volume Reduction | Symptom Improvement |
---|---|---|---|
CITADEL-204 | R/R MZL | 60% ORR | Median duration of response: 12.2 months |
LIMBER-304 | Myelofibrosis with suboptimal ruxolitinib response | 59.5% at week 12 | Symptom score improvement: ~28% |
Autoimmune Conditions
This compound is also being explored for its efficacy in autoimmune hemolytic anemia (AIHA). In a clinical trial, it was found that 64% of patients achieved a partial or complete hemoglobin response within the first six weeks . This indicates potential utility beyond oncology, targeting immune dysregulation.
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events, primarily gastrointestinal issues such as diarrhea and nausea, along with hematological effects like thrombocytopenia . The most common treatment-emergent adverse events reported include:
- Diarrhea: 47%
- Cough: 23%
- Rash: 18%
- Nausea: 23%
Key Ongoing Trials
- Phase 3 Studies : Evaluating this compound as a monotherapy for non-Hodgkin lymphomas and in combination with ruxolitinib for myelofibrosis.
- AIHA Trials : Further studies are being conducted to assess the long-term benefits and safety in autoimmune conditions.
相似化合物的比较
帕萨克利西布与其他 PI3Kδ 抑制剂(如伊德利西布、度维利西布和科普利西布)进行比较。 虽然所有这些化合物都针对 PI3Kδ 途径,但帕萨克利西布以其更高的选择性和降低的肝毒性而著称 . 这使其成为治疗 B 细胞恶性肿瘤的潜在更安全、更有效的选择 .
类似化合物列表
伊德利西布: 另一种用于治疗 B 细胞恶性肿瘤的 PI3Kδ 抑制剂。
度维利西布: PI3Kδ 和 PI3Kγ 的双重抑制剂,用于类似适应症。
科普利西布: 一种全 PI3K 抑制剂,对多种 PI3K 亚型具有活性
生物活性
Parsaclisib, also known as INCB050465, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) delta, a key enzyme involved in various cellular processes including cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hematological malignancies and autoimmune diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound selectively inhibits the delta isoform of PI3K, which is predominantly expressed in leukocytes. By blocking this pathway, this compound disrupts several downstream signaling cascades that are crucial for the survival and proliferation of malignant B cells. The inhibition of PI3K delta leads to:
- Reduced cell proliferation : Decreased activation of AKT and mTOR pathways.
- Induction of apoptosis : Enhanced programmed cell death in cancer cells.
- Impaired immune response : Alterations in T cell and B cell function.
Efficacy in Cancer Models
Preclinical studies have demonstrated the efficacy of this compound in various cancer models. A study conducted by Harris et al. (2020) showed that this compound effectively reduced tumor growth in xenograft models of diffuse large B-cell lymphoma (DLBCL). The results indicated a significant decrease in tumor volume compared to control groups.
Study | Model | Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|---|---|
Harris et al. (2020) | DLBCL Xenograft | 10 | 65% |
Zhang et al. (2021) | CLL Model | 5 | 70% |
Impact on Immune Cells
In addition to its effects on cancer cells, this compound has been shown to modulate immune responses. A study by Miller et al. (2021) investigated the impact of this compound on T cell activation and differentiation.
- Findings :
- Inhibition of Th2 differentiation.
- Reduced production of pro-inflammatory cytokines such as IL-4 and IL-13.
Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans.
Phase I Trials
A Phase I clinical trial assessed the safety profile and maximum tolerated dose (MTD) of this compound in patients with relapsed or refractory B-cell malignancies. The trial included:
- Participants : 50 patients with various B-cell malignancies.
- MTD : Established at 20 mg daily.
- Adverse Effects : Commonly reported adverse effects included fatigue, diarrhea, and liver enzyme elevations.
Phase II Trials
Phase II trials have focused on specific indications such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).
- Efficacy Results :
- In CLL patients, an overall response rate (ORR) of 78% was observed.
- In FL patients, a complete response rate (CRR) of 45% was reported.
Trial Phase | Indication | ORR (%) | CRR (%) | MTD (mg/day) |
---|---|---|---|---|
Phase I | B-cell malignancies | N/A | N/A | 20 |
Phase II | CLL | 78 | N/A | N/A |
Phase II | FL | N/A | 45 | N/A |
Case Study 1: Chronic Lymphocytic Leukemia
A notable case involved a 62-year-old male patient with relapsed CLL who was treated with this compound. After six months of treatment:
- Clinical Response : Significant reduction in lymphadenopathy.
- Laboratory Findings : Decrease in peripheral blood lymphocyte count from 15,000/µL to 3,000/µL.
Case Study 2: Follicular Lymphoma
In another case study, a 55-year-old female patient with follicular lymphoma experienced:
- Treatment Duration : Six months on this compound.
- Outcomes : Complete remission confirmed by PET scan.
属性
IUPAC Name |
(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426698-88-5 | |
Record name | Parsaclisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parsaclisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARSACLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。